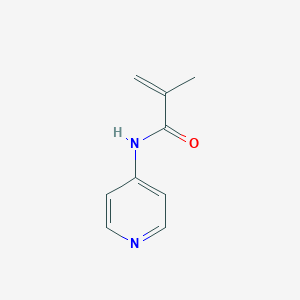
2-methyl-N-pyridin-4-ylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-pyridin-4-ylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This molecule has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
作用機序
The mechanism of action of 2-methyl-N-pyridin-4-ylacrylamide is not fully understood, but it has been suggested that it may interact with specific receptors or enzymes in the body. Studies have shown that this molecule has the potential to modulate the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-pyridin-4-ylacrylamide has various biochemical and physiological effects. It has been reported to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, this molecule has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
実験室実験の利点と制限
The advantages of using 2-methyl-N-pyridin-4-ylacrylamide in lab experiments include its potential as a starting material for the synthesis of other compounds and its ability to modulate the activity of specific enzymes. However, the limitations of using this molecule in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-methyl-N-pyridin-4-ylacrylamide. One potential area of research is the development of new materials, such as polymers and catalysts, using this molecule as a starting material. Another area of research is the investigation of this molecule's potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this molecule and its potential applications in various research fields.
In conclusion, 2-methyl-N-pyridin-4-ylacrylamide is a chemical compound that has potential applications in various research fields. Its synthesis, mechanism of action, biochemical and physiological effects, and future directions in research have been extensively studied. Further research is needed to fully understand the potential of this molecule and its applications in various research fields.
科学的研究の応用
2-methyl-N-pyridin-4-ylacrylamide has been extensively studied for its potential applications in various research fields. This molecule has been used as a starting material for the synthesis of other compounds and has been investigated for its potential as a drug candidate. It has also been studied for its use in the development of new materials, such as polymers and catalysts.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2-methyl-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C9H10N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h3-6H,1H2,2H3,(H,10,11,12) |
InChIキー |
ABLHZERWJZPBLA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC1=CC=NC=C1 |
正規SMILES |
CC(=C)C(=O)NC1=CC=NC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)

![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B289115.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)